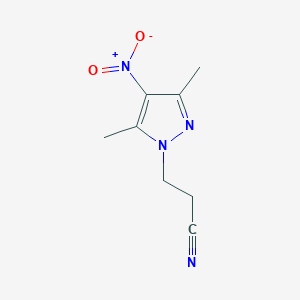

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile

Description

Systematic Nomenclature and CAS Registry Information

The compound 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is officially registered under Chemical Abstracts Service number 90953-15-4. The systematic International Union of Pure and Applied Chemistry nomenclature designation follows standard organic chemistry naming conventions, reflecting the structural components of the molecule. The compound is also catalogued under the Molecular Design Limited number MFCD04967415, providing additional registry identification for chemical databases.

Alternative nomenclature systems have designated this compound using various descriptive approaches. The compound may be referenced as 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile in certain chemical databases, representing a simplified naming convention. The structural designation 1H-pyrazole-1-propanenitrile, 4-nitro- has also been employed in chemical literature, emphasizing the pyrazole core structure and the propanenitrile substituent.

The registry information demonstrates the compound's recognition within established chemical databases and its availability for research purposes. Multiple chemical suppliers maintain inventory records under these registry numbers, indicating the compound's relevance for synthetic chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C8H10N4O2, indicating a composition of eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This formula reflects the structural complexity arising from the integration of the pyrazole heterocycle with the nitrile functional group and nitro substituent.

The molecular weight has been consistently determined as 194.19 grams per mole across multiple sources. This relatively modest molecular weight positions the compound within an accessible range for synthetic manipulation and analytical characterization. The molecular weight calculation aligns precisely with the atomic composition specified in the molecular formula, confirming the structural assignment.

Table 1: Physical Properties of this compound

The physical property data reveals characteristic features consistent with an organic compound containing both polar and nonpolar structural elements. The relatively high boiling point suggests significant intermolecular interactions, likely attributed to the presence of the nitro group and the nitrile functionality.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound was not extensively documented in the available literature, related pyrazole derivatives have provided valuable structural insights through X-ray diffraction analysis. The general principles of X-ray crystallography are particularly relevant for understanding the three-dimensional arrangement of atoms within pyrazole-containing compounds.

X-ray diffraction studies of pyrazole derivatives typically reveal planar or near-planar ring systems with characteristic bond lengths and angles. The technique involves directing X-ray radiation through crystallized samples, where the radiation wavelength in the nanometer range enables interaction with atomic-scale structures. For pyrazole compounds, the diffraction patterns provide information about the five-membered heterocyclic arrangement and the positioning of substituent groups.

Related structural studies on pyrazole derivatives have demonstrated typical nitrogen-nitrogen bond lengths in the pyrazole ring ranging from 1.372 to 1.381 Ångströms, with carbon-nitrogen bonds varying between 1.298 and 1.490 Ångströms depending on the specific substitution pattern. These measurements provide reference points for understanding the likely structural parameters of this compound.

The crystallographic analysis of similar compounds has revealed that pyrazole rings often exhibit distortion from perfect planarity due to the influence of substituent groups. The presence of bulky substituents such as nitro groups and extended alkyl chains can introduce conformational constraints that affect the overall molecular geometry.

Tautomeric Forms and Resonance Structures

The structural chemistry of this compound involves consideration of potential tautomeric equilibria within the pyrazole ring system. Pyrazole derivatives characteristically exhibit tautomerism between the 1H and 2H forms, where the hydrogen atom can migrate between the two nitrogen atoms in the five-membered ring.

For the specific compound under investigation, the presence of the propanenitrile substituent at the N1 position effectively restricts tautomeric interconversion by providing a fixed attachment point. This substitution pattern stabilizes the 1H-pyrazole form and prevents the migration of the ring hydrogen that would normally occur in unsubstituted pyrazole systems.

The nitro group at the 4-position introduces additional electronic effects that influence the distribution of electron density within the pyrazole ring. The strongly electron-withdrawing nature of the nitro group creates a localized region of electron deficiency, which affects the resonance characteristics of the heterocyclic system. This electronic perturbation can stabilize certain resonance forms while destabilizing others.

The propanenitrile chain contributes its own electronic effects through the terminal nitrile group. The carbon-nitrogen triple bond of the nitrile functionality represents a significant electron-withdrawing center that can participate in through-space or through-bond electronic interactions with the pyrazole ring system.

Table 2: Key Structural Features and Electronic Effects

| Structural Element | Electronic Effect | Influence on Ring System |

|---|---|---|

| 4-Nitro Group | Strong electron withdrawal | Decreases electron density at positions 3 and 5 |

| 3,5-Dimethyl Groups | Weak electron donation | Provides steric bulk and mild electron donation |

| N1-Propanenitrile | Moderate electron withdrawal | Prevents tautomerism, influences ring electronics |

Comparative Structural Analysis with Pyrazole Derivatives

Comparative analysis with related pyrazole derivatives provides valuable insights into the structural uniqueness of this compound. The parent compound 3,5-dimethylpyrazole, with molecular formula C5H8N2 and molecular weight 96.133, serves as a fundamental reference point for understanding the effects of additional substitution.

The incorporation of the nitro group at the 4-position, as observed in 3,5-dimethyl-4-nitropyrazole (molecular formula C5H7N3O2), represents a significant structural modification that alters both the electronic properties and the molecular geometry. This nitro-substituted derivative demonstrates the capacity of the pyrazole ring system to accommodate electron-withdrawing substituents while maintaining structural integrity.

Extended substitution patterns, such as those found in complex pyrazole derivatives studied in pharmaceutical research, reveal the versatility of the pyrazole scaffold for supporting diverse functional groups. Compounds containing benzoyl substituents and multiple aromatic rings demonstrate that the pyrazole core can serve as a central organizing element for elaborate molecular architectures.

The propanenitrile chain in the target compound represents a unique structural feature that distinguishes it from simpler pyrazole derivatives. This three-carbon linker terminated by a nitrile group provides both conformational flexibility and electronic communication between the pyrazole ring and the terminal functional group.

Table 3: Comparative Analysis of Pyrazole Derivatives

| Compound | Molecular Formula | Key Structural Features | Unique Characteristics |

|---|---|---|---|

| 3,5-Dimethylpyrazole | C5H8N2 | Basic pyrazole ring with methyl groups | Simple substitution pattern |

| 3,5-Dimethyl-4-nitropyrazole | C5H7N3O2 | Nitro group at 4-position | Enhanced electron withdrawal |

| This compound | C8H10N4O2 | Extended chain with nitrile terminus | Combination of ring and chain elements |

The structural comparison reveals that this compound represents an advanced derivative that combines the electronic properties of nitro substitution with the extended functionality of the propanenitrile chain. This combination creates a molecule with distinct chemical properties that differ significantly from simpler pyrazole derivatives.

Properties

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUJWGBLSFNDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for a regioselective synthesis of substituted pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Nucleophilic Reactions: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with diazo compounds and alkynyl bromides.

Common Reagents and Conditions:

Nucleophilic Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Cycloaddition Reactions: Reagents include diazo compounds and alkynyl bromides, often under thermal or catalytic conditions.

Major Products Formed:

Nucleophilic Reactions: Derivatives with various functional groups, such as amines and thiols.

Cycloaddition Reactions: Substituted pyrazoles with different aryl or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. Studies have shown that 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile can act against various bacterial strains, making it a candidate for developing new antibiotics. Its effectiveness is attributed to the presence of electron-withdrawing nitro groups, which enhance its reactivity and interaction with microbial targets .

2. Anticancer Potential

Recent studies have investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound has shown promising results in inhibiting the growth of certain cancer cells, suggesting its potential as a lead compound in anticancer drug development. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development

Due to its biological activity, this compound has potential applications as a pesticide. Its effectiveness against pests can be attributed to its ability to disrupt metabolic processes in target organisms . Research is ongoing to optimize formulations that maximize efficacy while minimizing environmental impact.

2. Plant Growth Regulators

There is emerging evidence that pyrazole derivatives can function as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to advancements in sustainable agriculture practices .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials could be valuable in electronics and nanotechnology .

2. Nanomaterials Development

Research into nanomaterials has highlighted the role of pyrazole compounds in creating magnetic nanoparticles with potential applications in drug delivery systems and imaging techniques. The incorporation of this compound into nanostructures could enhance their functional properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with polar protic solvents, influencing its intermolecular interactions and stability . Additionally, its nitro group can participate in redox reactions, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile with analogous compounds in terms of structure, physicochemical properties, and synthetic pathways:

Key Structural and Functional Differences:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s nitro group enhances electrophilicity, contrasting with the amino/hydroxy groups in compound 10, which increase nucleophilicity . HR453942’s phenyl group introduces steric bulk and π-conjugation absent in the target compound .

Thermal and Chemical Stability: Nitro-substituted pyrazoles (e.g., target compound) are prone to decomposition under heat or reducing conditions, whereas amino/hydroxy derivatives (e.g., compound 10) exhibit higher stability due to hydrogen-bonding networks .

Research Findings and Limitations

- Target Compound: No peer-reviewed studies specifically address its properties or applications, likely due to its discontinued status.

- Compound 10 and Derivatives: Demonstrated versatility in forming fused heterocycles (pyran, thiophene) via reactions with malononitrile or ethyl cyanoacetate . These derivatives show promise in medicinal chemistry but lack toxicity or efficacy data.

- HR453942 : Commercially available with high purity, indicating scalable synthesis and industrial relevance, unlike the target compound .

Biological Activity

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS No. 90953-15-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 194.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. For instance, molecular docking studies have shown that compounds with a pyrazole nucleus can effectively scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in various studies. The presence of the nitro group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of related pyrazole derivatives on cancer cell lines. For example, one derivative was found to induce apoptosis in glioma cells with an IC50 value lower than that of the standard drug 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act by inhibiting key enzymes involved in inflammatory and cancer pathways.

- Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells through intrinsic pathways.

- Scavenging Free Radicals : The structural features of the pyrazole ring allow for effective interaction with reactive oxygen species (ROS), contributing to their antioxidant capabilities .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on C6 glioma cells. The compound 5f, structurally similar to this compound, showed significant cell cycle arrest and apoptosis induction at concentrations as low as 5 µM .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, a pyrazole derivative exhibited a marked reduction in edema and inflammatory markers in animal models. This supports the hypothesis that compounds containing the pyrazole structure can be developed into anti-inflammatory agents .

Research Findings Summary Table

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitro-substituted pyrazole derivatives can be functionalized at the 1-position using propanenitrile precursors under mild acidic or basic conditions. A method analogous to involves refluxing a triazenylpyrazole intermediate with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) to achieve >88% yield . Key steps include monitoring reaction progress via TLC and optimizing reaction time (3–16 h) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.4 ppm, aromatic protons, and nitrile absence in proton spectra) .

- IR spectroscopy : Confirms nitrile (C≡N stretch ~2228 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1547 cm⁻¹) groups .

- Mass spectrometry : Validates molecular weight (e.g., HRMS-EI for exact mass matching) and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

Use TLC (e.g., cyclohexane/ethyl acetate 2:1, Rf ~0.58) for real-time monitoring . Purify via silica gel chromatography with gradient elution (0–35% ethyl acetate) . For crystalline products, confirm purity via melting point analysis (e.g., 94–95°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?

The nitro group at the 4-position of the pyrazole ring is strongly electron-withdrawing, which can deactivate the ring toward electrophilic substitution but enhance stability in radical or nucleophilic reactions. For example, in , the nitro group in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole stabilizes the structure via resonance, reducing susceptibility to hydrolysis. However, under reducing conditions (e.g., H₂/Pd-C), the nitro group can be converted to an amine, altering reactivity .

Q. What strategies resolve contradictions in spectral data for nitro-pyrazole derivatives?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. For instance, in , the nitrile group’s IR absorption at 2223 cm⁻¹ and the absence of a proton signal in NMR confirm its non-reactivity under synthesis conditions. Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks and X-ray crystallography (as in ) for absolute configuration .

Q. How can the nitrile group be functionalized for applications in heterocyclic chemistry?

The nitrile moiety can undergo:

- Cycloaddition : React with sodium azide to form tetrazoles under Huisgen conditions.

- Hydrolysis : Convert to carboxylic acids using H₂SO₄/H₂O or to amines via LiAlH₄ reduction .

- Nucleophilic substitution : Replace with thiols or amines in SN2 reactions, as seen in for piperidine derivatives .

Q. What experimental design considerations mitigate byproduct formation during synthesis?

- Temperature control : Maintain 0–50°C to suppress side reactions (e.g., azide decomposition) .

- Stoichiometry : Use excess azido(trimethyl)silane (7.5 equiv) to drive the reaction to completion .

- Workup : Employ Celite dry-loading to prevent column clogging during purification .

Q. How does the nitro group impact the compound’s stability under varying pH conditions?

The nitro group enhances stability in acidic conditions but may undergo reduction in basic or reductive environments. For storage, keep the compound anhydrous and shielded from light. In , analogous nitro-pyrazoles show decomposition above 150°C, suggesting thermal instability during prolonged heating .

Methodological Challenges

Q. What advanced techniques address low yields in multi-step syntheses?

- Flow chemistry : Improve reproducibility and reduce reaction time for nitration or azide coupling steps.

- Microwave-assisted synthesis : Enhance nitro group incorporation efficiency, as demonstrated in for pyrazole derivatives .

Q. How can researchers validate computational modeling predictions for this compound?

Compare DFT-calculated vibrational spectra (IR) and NMR chemical shifts with experimental data. For instance, provides NIST reference data for pyrazole derivatives to benchmark computational models .

Safety and Handling

Q. What precautions are essential when handling nitrile-containing pyrazole derivatives?

Q. How should hazardous intermediates (e.g., azides) be managed?

Quench excess azides with sodium nitrite/sulfamic acid solutions. Follow protocols in for safe disposal via professional waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.